N-[(3-methoxy-1,2-thiazol-5-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazol-2-amine
Description
N-[(3-methoxy-1,2-thiazol-5-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazol-2-amine is a heterocyclic compound that features both thiazole and oxadiazole rings
Properties
IUPAC Name |
N-[(3-methoxy-1,2-thiazol-5-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2S/c1-6(2)9-12-13-10(16-9)11-5-7-4-8(15-3)14-17-7/h4,6H,5H2,1-3H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPSXOMIIMZOAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)NCC2=CC(=NS2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxy-1,2-thiazol-5-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazol-2-amine typically involves the formation of the thiazole and oxadiazole rings followed by their coupling. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The oxadiazole ring can be formed by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and reaction time. The use of catalysts and continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxy-1,2-thiazol-5-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole and oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines or alcohols .
Scientific Research Applications
N-[(3-methoxy-1,2-thiazol-5-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazol-2-amine has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and cellular processes.
Industry: Use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(3-methoxy-1,2-thiazol-5-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways by modulating signal transduction processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and oxadiazole derivatives, such as:
- 5-(2-substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides
- 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides .
Uniqueness
N-[(3-methoxy-1,2-thiazol-5-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazol-2-amine is unique due to its specific substitution pattern and the presence of both thiazole and oxadiazole rings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
